4-Bromo-4'-n-propylbenzophenone
Overview
Description
4-Bromo-4’-n-propylbenzophenone: is an organic compound that belongs to the class of benzophenone derivatives. It is characterized by the presence of a bromine atom at the 4-position and a propyl group at the 4’-position on the benzophenone structure. This compound has a molecular formula of C16H15BrO and a molecular weight of 303.19 g/mol.
Mechanism of Action
Target of Action
Benzophenones, the class of compounds to which it belongs, are known to interact with various biological targets depending on their specific substitutions .
Mode of Action
Benzophenones are known to undergo photochemical reactions, particularly when exposed to uv light . The bromine atom on the benzophenone molecule can be a leaving group, facilitating nucleophilic substitution reactions .
Biochemical Pathways
Benzophenones are known to participate in photochemical reactions, which can lead to various downstream effects depending on the specific context .
Pharmacokinetics
As a benzophenone derivative, its bioavailability would likely be influenced by factors such as its lipophilicity, molecular size, and the presence of the bromine and propyl groups .
Result of Action
Benzophenones are known to undergo photochemical reactions, which can result in various molecular transformations .
Action Environment
The action of 4-Bromo-4’-n-propylbenzophenone, like other benzophenones, can be influenced by environmental factors such as light and temperature . For instance, exposure to UV light can trigger photochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-4’-n-propylbenzophenone can be synthesized via a Friedel-Crafts acylation reaction. The process involves the reaction of 4-bromobenzoyl chloride with n-propylbenzene in the presence of aluminum chloride as a catalyst . The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the aluminum chloride catalyst.
Industrial Production Methods: The industrial production of 4-Bromo-4’-n-propylbenzophenone follows similar synthetic routes as described above. The reaction is scaled up, and the product is purified through recrystallization, often using solvents like hexane to achieve high purity .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-4’-n-propylbenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Photochemical Reactions: The compound can undergo photoreduction to form benzopinacol derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide or potassium hydroxide in polar solvents.
Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride.
Photochemical Reactions: Ultraviolet light in the presence of a suitable solvent.
Major Products Formed:
Substitution Reactions: Substituted benzophenone derivatives.
Reduction Reactions: Corresponding alcohols.
Photochemical Reactions: Benzopinacol derivatives.
Scientific Research Applications
4-Bromo-4’-n-propylbenzophenone has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
- 4-Bromo-4’-methylbenzophenone
- 4-Chloro-4’-propylbenzophenone
- 4-Fluoro-4’-propylbenzophenone
- 4-Iodo-4’-propylbenzophenone
Comparison: 4-Bromo-4’-n-propylbenzophenone is unique due to the presence of both a bromine atom and a propyl group, which influence its chemical reactivity and physical properties. Compared to its analogs, the bromine atom provides distinct reactivity patterns in substitution reactions, while the propyl group affects its solubility and interaction with other molecules .
Properties
IUPAC Name |
(4-bromophenyl)-(4-propylphenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrO/c1-2-3-12-4-6-13(7-5-12)16(18)14-8-10-15(17)11-9-14/h4-11H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRHKSYHZDXCNQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373757 | |
Record name | 4-Bromo-4'-n-propylbenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10373757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64358-23-2 | |
Record name | 4-Bromo-4'-n-propylbenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10373757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.